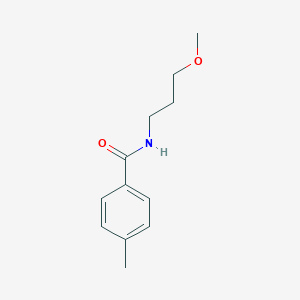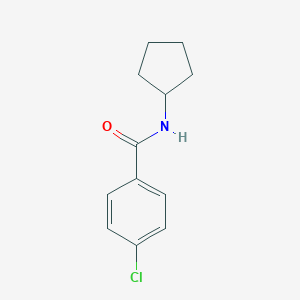
4-chloro-N-cyclopentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-cyclopentylbenzamide, also known as CCPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has been found to exhibit promising results in various studies related to cancer, inflammation, and pain management.
Mechanism of Action
4-chloro-N-cyclopentylbenzamide exerts its therapeutic effects by binding to the cannabinoid receptor type 2 (CB2 receptor) in the body. The CB2 receptor is primarily found in immune cells and is involved in the regulation of inflammation and pain. By binding to the CB2 receptor, 4-chloro-N-cyclopentylbenzamide can modulate the immune response and reduce inflammation and pain.
Biochemical and Physiological Effects:
4-chloro-N-cyclopentylbenzamide has been found to exhibit several biochemical and physiological effects in various studies. Some of the notable effects include the modulation of immune response, reduction of inflammation and pain, and the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
4-chloro-N-cyclopentylbenzamide has several advantages as a research tool in the laboratory. It is a potent and selective CB2 receptor agonist, which makes it an ideal tool for studying the CB2 receptor. Additionally, 4-chloro-N-cyclopentylbenzamide has been found to exhibit low toxicity and high stability, which makes it suitable for various in vitro and in vivo experiments.
However, 4-chloro-N-cyclopentylbenzamide also has some limitations as a research tool. It is a synthetic compound, which means that its effects may not fully represent the effects of natural cannabinoids in the body. Additionally, 4-chloro-N-cyclopentylbenzamide has a relatively short half-life in the body, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research of 4-chloro-N-cyclopentylbenzamide. Some of the notable directions include the development of new analogs with improved pharmacological properties, the investigation of the potential therapeutic applications of 4-chloro-N-cyclopentylbenzamide in various diseases, and the elucidation of the molecular mechanisms underlying the effects of 4-chloro-N-cyclopentylbenzamide on the CB2 receptor.
Conclusion:
In conclusion, 4-chloro-N-cyclopentylbenzamide is a promising research tool with potential therapeutic applications in various fields of science. Its ability to selectively bind to the CB2 receptor and modulate the immune response makes it an attractive candidate for the development of new drugs for the treatment of inflammation, pain, and cancer. Further research is needed to fully understand the potential of 4-chloro-N-cyclopentylbenzamide and its analogs as therapeutic agents.
Synthesis Methods
4-chloro-N-cyclopentylbenzamide can be synthesized using a multi-step process that involves the reaction of cyclopentylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then subjected to further reactions such as hydrolysis and cyclization to obtain the final product.
Scientific Research Applications
4-chloro-N-cyclopentylbenzamide has been extensively studied for its potential therapeutic applications in various fields of science. Some of the notable research areas include cancer, inflammation, and pain management.
properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.7 g/mol |
IUPAC Name |
4-chloro-N-cyclopentylbenzamide |
InChI |
InChI=1S/C12H14ClNO/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4H2,(H,14,15) |
InChI Key |
XEMBEWQSXMZKPJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



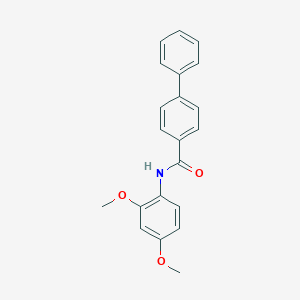
![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
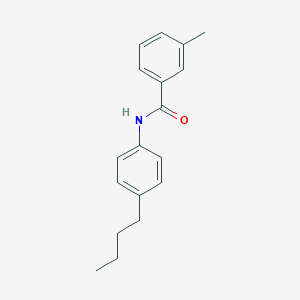

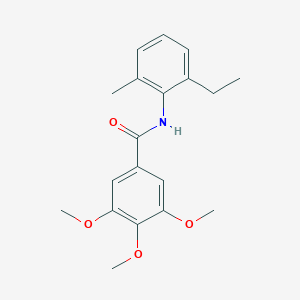

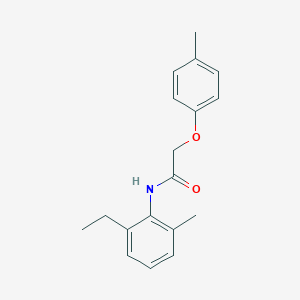
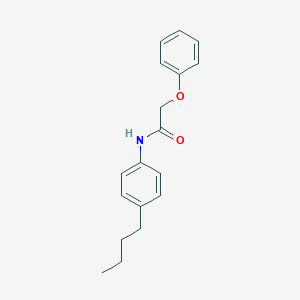
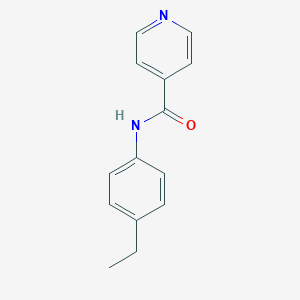

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)


